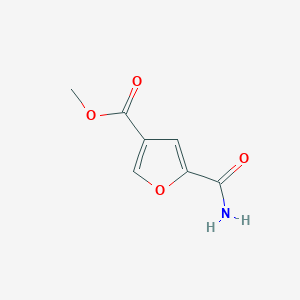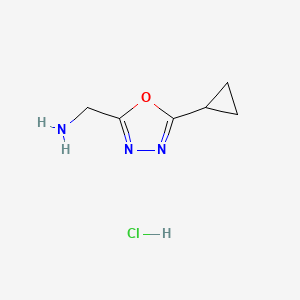
N-(2-aminoethyl)-6-chloropyrazin-2-amine
Overview
Description
N-(2-aminoethyl)-6-chloropyrazin-2-amine, also known as N-AEPC, is a synthetic pyrazinamide derivative that has been studied for its potential application in a variety of scientific research areas. It is a small molecule with a molecular weight of 223.67 g/mol and a melting point of 176-177°C. N-AEPC is of particular interest due to its unique chemical structure, which is composed of a pyrazinamide ring, an amine group, and a chlorine atom. This structure gives N-AEPC a wide range of applications in the areas of biochemical and physiological research.
Scientific Research Applications
Synthesis Techniques and Applications
N-(2-aminoethyl)-6-chloropyrazin-2-amine is a derivative of pyrazine, and its synthesis and applications are explored in various research contexts. A study highlighted an environmentally friendly synthesis of pyrazole derivatives including derivatives of chloropyrazine. These compounds, after synthesis, were evaluated for their analgesic activity, revealing that some synthesized compounds exhibited moderate to good activity as analgesics (Aggarwal et al., 2020). Another research focused on synthesizing N-heteroaryl substituted adamantane-containing amines, indicating interest in the antiviral and psychotherapeutic potential of such compounds. The study involved substituting a chlorine atom in N-heterocycles with the amino group using adamantylalkylamines (Kharlamova et al., 2021).
Chemical Reactions and Mechanisms
Research has also delved into the chemical reactions and mechanisms involving derivatives of chloropyrazine. For instance, a study discussed the synthesis of carbodithioic acid mono- and diesters from N'-[amino(6-chloro- and 6-cycloaminopyrazin-2-yl)methylene] and their reactions, leading to the formation of various derivatives with potential tuberculostatic activity (Foks et al., 2004).
Chemical Structure and Biological Activity
Structural Studies and Biological Activity
The chemical structure of pyrazine derivatives is a focal point for understanding their biological activity. One study performed a comprehensive analysis of hydroxymethyl pyrazole derivatives, leading to the synthesis of compounds with analyzed structures through X-ray crystallography. The study explored the biological activity of these compounds against breast cancer and microbes, providing insight into the pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
properties
IUPAC Name |
N'-(6-chloropyrazin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c7-5-3-9-4-6(11-5)10-2-1-8/h3-4H,1-2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKSIOYNWWXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)
![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)




![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)


![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)

